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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B15588465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 13-
Dehydroxyindaconitine, a C19-diterpenoid alkaloid. The information presented herein is

crucial for the identification, characterization, and further development of this natural product

for potential therapeutic applications. The data is compiled from the peer-reviewed literature,

specifically the isolation and characterization of alkaloids from Aconitum species.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 13-Dehydroxyindaconitine,

including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy.

Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique

for determining the molecular formula of a compound.

Ion Calculated m/z Found m/z Molecular Formula

[M+H]⁺ 614.3273 614.3278 C₃₄H₄₈NO₉

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule.

The data below was likely obtained from a sample prepared as a KBr pellet.

Wavenumber (cm⁻¹) Functional Group Assignment

3448 O-H stretching (hydroxyl group)

2935, 2875 C-H stretching (aliphatic)

1738 C=O stretching (ester, acetate)

1718 C=O stretching (ester, benzoate)

1602, 1450 C=C stretching (aromatic ring)

1275, 1092 C-O stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules. The ¹H and ¹³C NMR data for 13-Dehydroxyindaconitine are presented below.

Spectra are typically recorded in deuterated chloroform (CDCl₃) with TMS as the internal

standard.

¹³C NMR Spectroscopic Data of 13-Dehydroxyindaconitine (150 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm) Multiplicity (DEPT)

1 85.2 CH

2 26.3 CH₂

3 34.8 CH₂

4 39.1 C

5 48.9 CH

6 82.5 CH

7 45.4 CH

8 77.1 C

9 49.5 CH

10 41.5 CH

11 50.2 C

12 29.0 CH₂

14 78.7 CH

15 37.8 CH₂

16 83.7 CH

17 61.6 CH

18 79.9 CH₂

19 53.7 CH₂

N-CH₂ 49.2 CH₂

N-CH₂-CH₃ 13.5 CH₃

1-OCH₃ 56.2 CH₃

6-OCH₃ 57.8 CH₃

16-OCH₃ 58.9 CH₃
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18-OCH₃ 59.1 CH₃

8-OCO-CH₃ 170.0 C

8-OCO-CH₃ 21.6 CH₃

14-OCO-Ph 166.4 C

1' 130.3 C

2', 6' 129.7 CH

3', 5' 128.4 CH

4' 132.9 CH

¹H NMR Spectroscopic Data of 13-Dehydroxyindaconitine (600 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1β 3.28 d 4.8

2α 2.05 m

2β 2.58 m

3α 1.85 m

3β 2.85 m

5β 2.88 d 6.6

6α 4.01 d 6.6

7α 2.15 m

9α 2.65 d 6.0

10β 2.25 d 6.6

12 1.55, 1.95 m

14β 4.88 d 6.0

15 1.70, 2.10 m

16β 4.35 t 6.0

17α 3.15 s

18 3.85, 4.05 ABq 9.0

19 2.50, 2.95 m

N-CH₂ 2.55, 3.20 m

N-CH₂-CH₃ 1.08 t 7.2

1-OCH₃ 3.29 s

6-OCH₃ 3.35 s

16-OCH₃ 3.40 s

18-OCH₃ 3.31 s
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8-OCO-CH₃ 2.04 s

2', 6' 8.05 d 7.8

3', 5' 7.45 t 7.8

4' 7.58 t 7.8

Experimental Protocols
The spectroscopic data presented above are typically acquired using the following standard

methodologies in natural product chemistry.

Extraction and Isolation
The initial step involves the extraction of alkaloids from the plant material, commonly the roots

of an Aconitum species. The dried and powdered plant material is subjected to extraction with a

solvent such as methanol or ethanol. The crude extract then undergoes a series of purification

steps, including acid-base extraction and various chromatographic techniques (e.g., column

chromatography over silica gel or alumina, and preparative high-performance liquid

chromatography (HPLC)) to yield the pure compound.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight

(Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is

typically used.

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g.,

methanol or acetonitrile) is infused into the mass spectrometer.

Data Acquisition: The analysis is performed in positive ion mode to detect the protonated

molecule [M+H]⁺. The instrument is calibrated to ensure high mass accuracy, typically below

5 ppm.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
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Sample Preparation: The purified solid sample is mixed with potassium bromide (KBr)

powder and pressed into a thin pellet.

Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400

cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H) is

employed.

Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal

standard.

Data Acquisition: A suite of 1D and 2D NMR experiments are conducted to fully elucidate the

structure. These include:

¹H NMR: To determine the number and environment of protons.

¹³C NMR: To determine the number and environment of carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH,

CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons, which is crucial for assembling the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Workflow and Logical Relationships
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The following diagram illustrates the typical workflow for the spectroscopic analysis of a natural

product like 13-Dehydroxyindaconitine.
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Caption: Workflow for the isolation and spectroscopic characterization of 13-
Dehydroxyindaconitine.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
13-Dehydroxyindaconitine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588465#spectroscopic-data-nmr-ms-ir-of-13-
dehydroxyindaconitine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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